molecular formula C16H17F2N B12846885 (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

Cat. No.: B12846885
M. Wt: 261.31 g/mol
InChI Key: JFBUPTFKLMWNFJ-RYUDHWBXSA-N
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Description

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and (S)-1-phenylethylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,5-difluorobenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Halogenating agents or nucleophiles such as sodium azide or alkyl halides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as azides, alkyl groups, or halogens.

Scientific Research Applications

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of various biological processes.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(3,5-Difluorophenyl)-N-phenylethylamine: A structurally similar compound lacking the chiral center.

    1-(3,5-Difluorophenyl)-N-methyl-ethan-1-amine: A compound with a methyl group instead of the phenylethyl group.

Uniqueness

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and in studies of stereoselective biological processes.

Properties

Molecular Formula

C16H17F2N

Molecular Weight

261.31 g/mol

IUPAC Name

(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine

InChI

InChI=1S/C16H17F2N/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14/h3-12,19H,1-2H3/t11-,12-/m0/s1

InChI Key

JFBUPTFKLMWNFJ-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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